7-Nitroquinolin-4-amine
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Overview
Description
7-Nitroquinolin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinoline ring substituted with a nitro group at the 7th position and an amino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 4-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 7-aminoquinolin-4-amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 7-aminoquinolin-4-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Nitroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroquinolin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes, such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, contributing to its potential anticancer activity.
Comparison with Similar Compounds
7-Bromo-3-nitroquinolin-4-amine: Similar structure with a bromine atom at the 7th position instead of a nitro group.
5-Nitroquinoline: Another nitro-substituted quinoline derivative with the nitro group at the 5th position.
8-Hydroxyquinoline: A hydroxyl-substituted quinoline with different biological activities.
Uniqueness: 7-Nitroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
40107-14-0 |
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Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-nitroquinolin-4-amine |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H,(H2,10,11) |
InChI Key |
LAKPRVUGSRBIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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